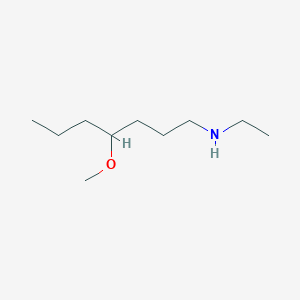
Ethyl-(4-methoxy-heptyl)-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl-(4-methoxy-heptyl)-amine is an organic compound that belongs to the class of amines It is characterized by the presence of an ethyl group, a methoxy group attached to a heptyl chain, and an amine functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl-(4-methoxy-heptyl)-amine can be achieved through several methods. One common approach involves the alkylation of 4-methoxy-heptan-1-amine with ethyl iodide under basic conditions. The reaction typically proceeds as follows:
- Dissolve 4-methoxy-heptan-1-amine in an appropriate solvent, such as ethanol.
- Add a base, such as potassium carbonate, to the solution.
- Slowly add ethyl iodide to the mixture while stirring.
- Heat the reaction mixture to reflux for several hours.
- After completion, cool the mixture and extract the product using a suitable organic solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
Ethyl-(4-methoxy-heptyl)-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or sulfonyl chlorides can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
Ethyl-(4-methoxy-heptyl)-amine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in biochemical assays or as a precursor for the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl-(4-methoxy-heptyl)-amine depends on its specific application. In biochemical contexts, the compound may interact with molecular targets such as enzymes or receptors. The presence of the amine group allows it to form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity and function.
類似化合物との比較
Similar Compounds
- Ethyl-(4-methoxy-hexyl)-amine
- Ethyl-(4-methoxy-octyl)-amine
- Ethyl-(4-methoxy-nonyl)-amine
Uniqueness
Ethyl-(4-methoxy-heptyl)-amine is unique due to its specific chain length and functional groups, which confer distinct chemical and physical properties. These properties can influence its reactivity, solubility, and interactions with other molecules, making it suitable for specific applications that similar compounds may not fulfill.
特性
分子式 |
C10H23NO |
|---|---|
分子量 |
173.30 g/mol |
IUPAC名 |
N-ethyl-4-methoxyheptan-1-amine |
InChI |
InChI=1S/C10H23NO/c1-4-7-10(12-3)8-6-9-11-5-2/h10-11H,4-9H2,1-3H3 |
InChIキー |
CSKCKCMPFLCDTD-UHFFFAOYSA-N |
正規SMILES |
CCCC(CCCNCC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rac-(1R,3R)-7'-bromo-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-carboxylic acid](/img/structure/B13527887.png)

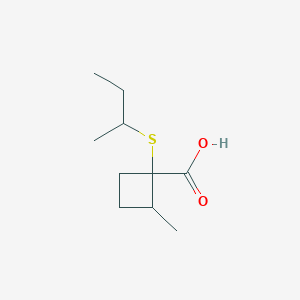
![methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine](/img/structure/B13527897.png)



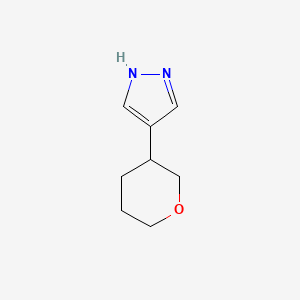
![{3-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol](/img/structure/B13527914.png)
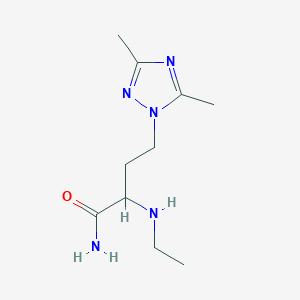
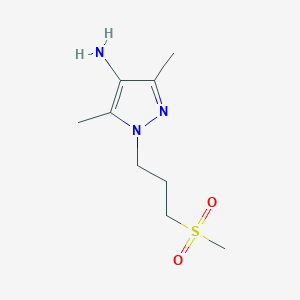
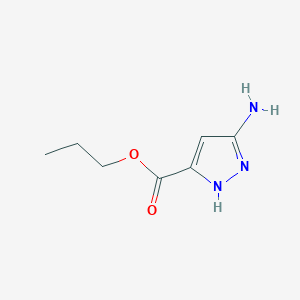

![8-Fluoro-2-methylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13527963.png)
